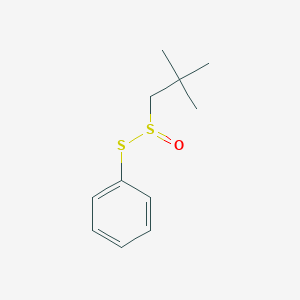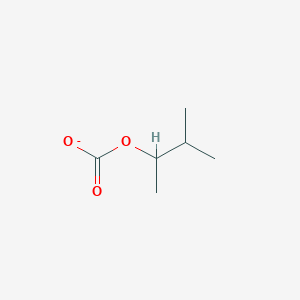
3-Methylbutan-2-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutan-2-yl carbonate is an organic compound with the molecular formula C8H16O3. It is a carbonate ester derived from 3-methylbutan-2-ol and carbonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylbutan-2-yl carbonate can be synthesized through the reaction of 3-methylbutan-2-ol with phosgene or carbonyl diimidazole in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where 3-methylbutan-2-ol is reacted with phosgene or carbonyl diimidazole. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbutan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylbutan-2-ol and carbonic acid.
Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 3-Methylbutan-2-ol and carbonic acid.
Oxidation: Various carbonates and oxidation products.
Substitution: Substituted carbonates with different nucleophiles.
Applications De Recherche Scientifique
3-Methylbutan-2-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-methylbutan-2-yl carbonate involves its ability to act as a carbonate donor in various chemical reactions. It can interact with nucleophiles, leading to the formation of substituted carbonates. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-methylbutan-2-yl carbonate
- 3-Methyl-2-butanol
- 3-Methylbutan-2-yl acetate
Uniqueness
This compound is unique due to its specific structure and reactivity. It offers distinct advantages in certain applications, such as its ability to form stable carbonates and its suitability as a reagent in organic synthesis.
Propriétés
Numéro CAS |
85213-04-3 |
|---|---|
Formule moléculaire |
C6H11O3- |
Poids moléculaire |
131.15 g/mol |
Nom IUPAC |
3-methylbutan-2-yl carbonate |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(3)9-6(7)8/h4-5H,1-3H3,(H,7,8)/p-1 |
Clé InChI |
SSFJZWWMVYYYBY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C(C)OC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


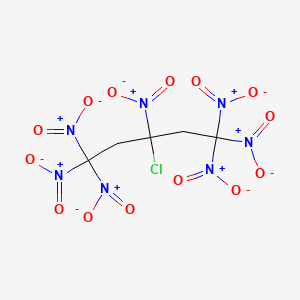
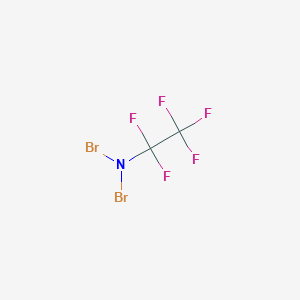



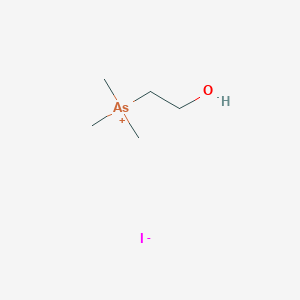
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
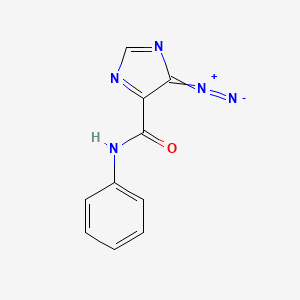
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)
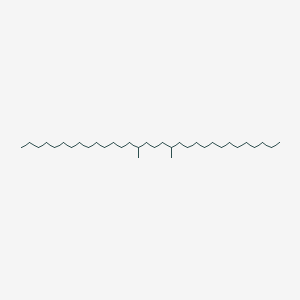

![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
